Methyl 6-chloro-5-methylpyridine-3-carboxylate
Overview
Description
Methyl 6-chloro-5-methylpyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. Pyridines are heterocyclic aromatic organic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with a carboxylate ester group at the 3rd position.
Synthetic Routes and Reaction Conditions:
Chlorination and Methylation: One common synthetic route involves the chlorination of 5-methylpyridine-3-carboxylate followed by methylation. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl₂) and a methylating agent like methyl iodide (CH₃I).
From Pyridine Derivatives: Another approach is to start with pyridine derivatives and introduce the chlorine and methyl groups through controlled reactions.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The reactions are carried out in specialized reactors under controlled temperature and pressure conditions to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as fluorine or other halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated or other substituted pyridines.
Mechanism of Action
Target of Action
Methyl 6-chloro-5-methylpyridine-3-carboxylate is a chemical compound that primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) and Retinoid X Receptor (RXR) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli . RXR is a type of nuclear receptor that is activated by 9-cis retinoic acid .
Mode of Action
This compound interacts with its targets by binding to specific sites on the TRPV1 and RXR . This binding can lead to changes in the conformation of these targets, which can alter their function .
Biochemical Pathways
The interaction of this compound with TRPV1 and RXR affects several biochemical pathways. For instance, it can influence the pathway of pain perception by antagonizing TRPV1 . It can also affect the retinoid signaling pathway by interacting with RXR .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of TRPV1, which can lead to a decrease in pain perception . Its interaction with RXR can influence the expression of genes regulated by retinoid signaling .
Biochemical Analysis
Biochemical Properties
Methyl 6-chloro-5-methylpyridine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Cellular Effects
Its derivatives, such as fluoro substituted 6-phenylnicotinamide, have been shown to exhibit TRPV1 antagonist potency . This suggests that this compound may influence cell signaling pathways related to TRPV1.
Molecular Mechanism
It is known to be involved in the synthesis of compounds that interact with TRPV1 and RXR . These interactions could potentially lead to changes in gene expression and enzyme activation or inhibition.
Scientific Research Applications
Chemistry: Methyl 6-chloro-5-methylpyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of reaction mechanisms involving pyridine derivatives.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting various receptors in the body.
Industry: In the chemical industry, it is used in the production of agrochemicals, dyes, and other fine chemicals.
Comparison with Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: Similar structure but lacks the methyl group at the 5th position.
Methyl 6-chloro-3-methylpyridine-2-carboxylate: Similar but with a different position of the chlorine and methyl groups.
2-Chloro-6-methylpyridine-4-carboxylic acid: Another pyridine derivative with different positions of the chlorine and carboxylate groups.
Uniqueness: Methyl 6-chloro-5-methylpyridine-3-carboxylate is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
methyl 6-chloro-5-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMFHHZWOQVDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496638 | |
Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-42-8 | |
Record name | Methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-chloro-5-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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